4-(2-Methoxyethoxy)pyridine
Description
4-(2-Methoxyethoxy)pyridine is a pyridine derivative characterized by a 2-methoxyethoxy substituent at the 4-position of the pyridine ring. This compound belongs to a class of alkoxy-substituted pyridines, which are of significant interest in medicinal chemistry and organic synthesis due to their electronic and steric effects, which influence reactivity and biological activity.
Applications of this compound are inferred from structurally similar derivatives. For example, 5-bromo-2-(2-methoxyethoxy)pyridine () and its derivatives are intermediates in the synthesis of thiazole-based pharmaceuticals targeting prion diseases, highlighting the therapeutic relevance of the 2-methoxyethoxy motif .
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-(2-methoxyethoxy)pyridine |
InChI |
InChI=1S/C8H11NO2/c1-10-6-7-11-8-2-4-9-5-3-8/h2-5H,6-7H2,1H3 |
InChI Key |
UVBGINQLWGPQLT-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC=NC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of the alkoxy substituent on the pyridine ring significantly impacts chemical and biological properties. For instance:
- 2-Methoxy-4-methylpyridine (): The electron-donating methoxy group at the 2-position increases ring electron density, enhancing nucleophilic substitution reactivity at adjacent positions. This contrasts with 4-(2-Methoxyethoxy)pyridine, where the substituent at the 4-position may direct electrophilic attacks to the 2- or 6-positions due to para-directing effects .
- 3-((2-Methoxyethoxy)methyl)-3H-imidazo[4,5-b]pyridine (): Here, the 2-methoxyethoxy group is part of a side chain rather than directly attached to the pyridine ring. This structural difference reduces conjugation with the aromatic system, altering electronic properties compared to this compound .
Substituent Chain Length and Flexibility
- 2-Ethoxy-4-(4-morpholyl)pyridine (): The shorter ethoxy group (-OCH2CH3) provides less steric bulk and lower hydrophilicity than the 2-methoxyethoxy group. This may reduce solubility in aqueous environments, affecting pharmacokinetic profiles .
- 5-Ethylpyridin-2-yl ethoxy derivatives (): Ethoxy substituents in these compounds demonstrate that chain length modifications can influence binding affinity to biological targets, such as enzymes or receptors .
Data Tables
Table 1: Structural and Functional Comparison of Pyridine Derivatives
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